molecular formula C16H15N3O2S2 B12205990 N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12205990
M. Wt: 345.4 g/mol
InChI Key: GBHYHQZEGUAVLZ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a sulfanyl-acetamide linkage. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 4-methylbenzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure with a furan ring instead of a thiophene ring.

    N-(4-methylbenzyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. These properties can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N3O2S2/c1-11-4-6-12(7-5-11)9-17-14(20)10-23-16-19-18-15(21-16)13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20)

InChI Key

GBHYHQZEGUAVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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